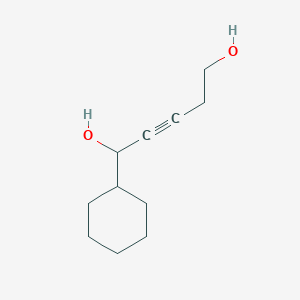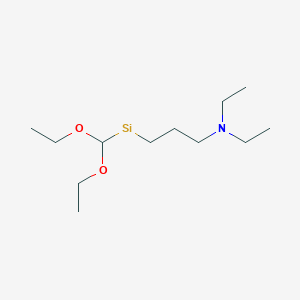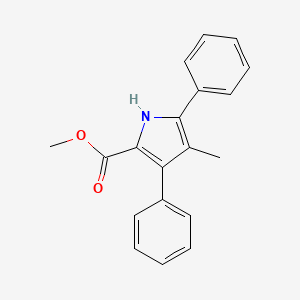![molecular formula C18H23N3O B14373339 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-66-9](/img/structure/B14373339.png)
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a pyridinyl ethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and the pyridinyl ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a different position of the methoxy group, leading to variations in biological activity.
1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: The presence of a chlorine atom instead of a methoxy group results in different chemical reactivity and pharmacological properties.
1-(3-Methoxyphenyl)-4-[2-(pyridin-3-yl)ethyl]piperazine: The position of the pyridinyl group is altered, affecting the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
90125-66-9 |
|---|---|
Molecular Formula |
C18H23N3O |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-4-6-17(15-18)21-13-11-20(12-14-21)10-8-16-5-2-3-9-19-16/h2-7,9,15H,8,10-14H2,1H3 |
InChI Key |
FYJCDMJXWDROJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


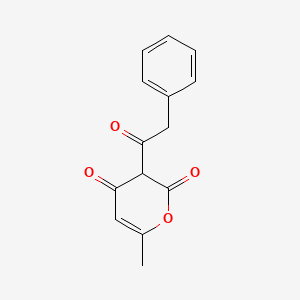


![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
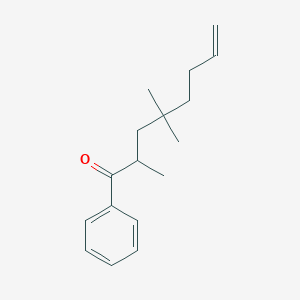
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
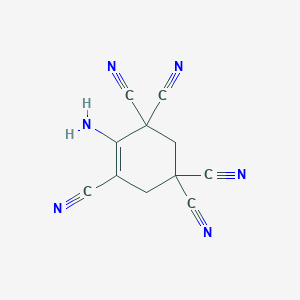
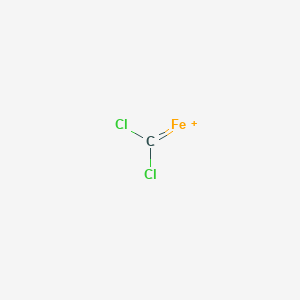
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
